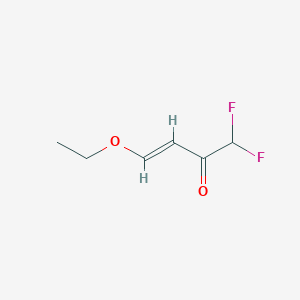

4-Ethoxy-1,1-difluorobut-3-en-2-one

Description

Contextualization of Fluorinated Enones in Contemporary Organic Synthesis

Fluorinated enones are a class of organic compounds that have garnered significant attention in modern organic synthesis. The inclusion of fluorine atoms or fluorinated groups into organic molecules can dramatically alter their physical, chemical, and biological properties. warsaw4phd.eu This has led to their widespread application in medicinal chemistry, with over 20% of all pharmaceuticals containing fluorine, and in agrochemistry, where they are found in over 30% of crop protection chemicals. warsaw4phd.eu The development of efficient methods for creating selectively fluorinated organic scaffolds is therefore of great importance. warsaw4phd.eu

Significance of 4-Ethoxy-1,1-difluorobut-3-en-2-one within Fluorine Chemistry

Within the broader class of fluorinated enones, this compound stands out as a particularly useful building block. Its structure features a difluoromethyl group and a reactive α,β-unsaturated ketone backbone, making it a valuable intermediate for synthesizing a range of organic compounds. The presence of the difluoromethyl group is significant, as this moiety is a key feature in various pharmaceutically active compounds.

This compound serves as a precursor for introducing the difluoromethyl group into more complex molecular architectures. acs.orgunimi.it Its utility is demonstrated in its application for creating key intermediates for lipid kinase inhibitors, highlighting its relevance in drug discovery and development. acs.orgunimi.it The reactivity of its conjugated system allows for transformations such as cycloadditions and nucleophilic attacks, enabling the construction of diverse molecular frameworks.

Overview of Academic Research on this compound

Academic research on this compound has primarily focused on its synthesis and its application as a synthetic intermediate. A practical and scalable synthesis method has been developed, starting from commercially available 2,2-difluoroacetic anhydride (B1165640) and ethyl vinyl ether. unimi.itacs.org This method avoids the use of harsh fluorinating agents and is suitable for large-scale production. unimi.it

A significant area of research involves the use of this compound in the synthesis of heterocyclic compounds. For instance, it is a key starting material in a five-step synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), an important intermediate for lipid kinase inhibitors. acs.orgunimi.it In this process, the enone is first reacted with (cyanomethyl)lithium to form a nitrile intermediate, which then undergoes cyclization and further transformations to yield the target pyridine (B92270) derivative. acs.orgacs.org Additionally, research has explored its use in the synthesis of fluorinated pyrazoles, which are biologically significant scaffolds found in a wide array of pharmaceuticals. sci-hub.boxolemiss.edu

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₈F₂O₂ |

| Molecular Weight | 150.12 g/mol |

| CAS Number | 375856-23-8 |

| Appearance | Colorless to Light orange to Yellow clear liquid |

| Purity | >90.0%(GC) |

Data sourced from multiple chemical suppliers. enaminestore.comsynquestlabs.combiosynth.com

Synthesis and Reactions

Synthesis of (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one

A scalable and practical synthesis has been reported, achieving a 78% yield. acs.orgunimi.it

| Step | Reagents & Conditions | Yield (%) |

| 1 | Ethyl vinyl ether, 2,2-difluoroacetic anhydride, pyridine, dichloromethane (B109758), -70 °C to room temperature | 78 |

This reaction was validated on a 90g scale and the product is typically used immediately to prevent hydrolysis. acs.orgunimi.it

Application in Synthesis

(E)-4-Ethoxy-1,1-difluorobut-3-en-2-one is a key reactant in the synthesis of nitrile intermediates, which are precursors to complex heterocyclic molecules. acs.orgacs.org

| Reaction | Reagents & Conditions | Product | Yield (%) |

| Addition to Carbonyl | (Cyanomethyl)lithium (from n-butyllithium and acetonitrile), tetrahydrofuran (B95107), -70 °C | (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | 77 |

This reaction is the second step in a five-step synthesis of 4-(difluoromethyl)pyridin-2-amine. acs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

285135-89-9; 375856-23-8 |

|---|---|

Molecular Formula |

C6H8F2O2 |

Molecular Weight |

150.125 |

IUPAC Name |

(E)-4-ethoxy-1,1-difluorobut-3-en-2-one |

InChI |

InChI=1S/C6H8F2O2/c1-2-10-4-3-5(9)6(7)8/h3-4,6H,2H2,1H3/b4-3+ |

InChI Key |

KGQQKBSALJNKEH-ONEGZZNKSA-N |

SMILES |

CCOC=CC(=O)C(F)F |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1,1 Difluorobut 3 En 2 One

Established Preparative Routes and Optimization

The primary and most practical route for synthesizing 4-Ethoxy-1,1-difluorobut-3-en-2-one is through the reaction of commercially available and cost-effective starting materials, which avoids the use of hazardous fluorinating agents. unimi.itacs.org

The most well-documented and optimized method for preparing (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one involves a conjugate addition reaction between ethyl vinyl ether and 2,2-difluoroacetic anhydride (B1165640). unimi.itacs.org This reaction serves as the initial step in a scalable, multi-step synthesis of key pharmaceutical intermediates, such as 4-(difluoromethyl)pyridin-2-amine (B599231). unimi.itacs.org The reaction proceeds with high efficiency, providing the target enone in good yield. unimi.itacs.org

The synthesis is typically performed by slowly adding a solution of 2,2-difluoroacetic anhydride to a cooled solution of ethyl vinyl ether and a base, such as pyridine (B92270), in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). unimi.itacs.org The reaction is initiated at a low temperature, commonly -70 °C, and then allowed to gradually warm to room temperature over several hours to ensure completion. unimi.itacs.org

The work-up procedure involves aqueous washes to remove the base and the 2,2-difluoroacetic acid byproduct. unimi.itacs.org Specifically, the reaction mixture is washed with water and an aqueous sodium bicarbonate solution. unimi.itacs.org The resulting organic solution containing the desired product can be dried and used in subsequent steps without further purification, which is advantageous as the enone is susceptible to hydrolysis upon storage. unimi.itacs.org

Table 1: Lab-Scale Reaction Parameters for the Synthesis of (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one unimi.itacs.org

| Parameter | Value |

| Reactant 1 | Ethyl vinyl ether (1.0 equiv) |

| Reactant 2 | 2,2-Difluoroacetic anhydride (1.2 equiv) |

| Base | Pyridine (1.21 equiv) |

| Solvent | Dichloromethane |

| Initial Temperature | -70 °C |

| Reaction Time | 15 hours (warming to room temperature) |

| Reported Yield | 78% |

The efficiency and scalability of this synthetic route have been successfully demonstrated. The reaction has been validated on a 90-gram scale, yielding the product, which was used immediately to prevent degradation. unimi.itacs.org

Synthesis via Conjugate Addition of Ethyl Vinyl Ether and 2,2-Difluoroacetic Anhydride

Comparative Analysis of Synthetic Strategies for Difluorinated Enones

While the conjugate addition of ethyl vinyl ether and 2,2-difluoroacetic anhydride is a highly effective method for producing this compound, several other general strategies exist for the synthesis of difluorinated enones. Each method possesses distinct advantages and limitations.

Acylation of Alkenes: This method involves the reaction of alkenes with reagents like trifluoroacetyl bromide or chloride in the presence of a Lewis acid. umich.edu It is a direct approach but may require harsh reagents.

Base-Mediated Isomerization: Fluorinated propargylic alcohols can be isomerized to the corresponding enones using a base. beilstein-journals.org This method is efficient but its scope can be limited to substrates with specific substituents, such as aryl or heteroaryl groups. beilstein-journals.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction between aldehydes and 2-fluoro-3-ketophosphonates can yield 2-fluoroenones. A significant drawback is that the phosphonate (B1237965) reagents themselves require a multi-step synthesis. nih.gov

Saegusa-Ito Cyclization: This palladium(II)-catalyzed reaction transforms difluorinated silyl (B83357) enol ethers into difluorinated cycloalkenones under mild conditions. researchgate.net Its utility is primarily for cyclic structures.

C-H Activation/Fluorination: Direct C-H fluorination avoids the need for pre-functionalized substrates. cas.cn However, achieving regioselectivity can be a major challenge, and it often requires specific directing groups or relies on the inherent reactivity of C-H bonds. cas.cn

The chosen method for this compound stands out due to its operational simplicity, avoidance of hazardous fluorinating agents like DAST, use of readily available commercial starting materials, and proven scalability. unimi.itacs.org

Table 2: Comparative Overview of Synthetic Strategies for Fluorinated Enones

| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Limitations |

| Conjugate Addition unimi.itacs.org | Ethyl vinyl ether, 2,2-Difluoroacetic anhydride | Pyridine | Scalable, avoids harsh fluorinating agents, uses commercial materials. unimi.itacs.org | Product is prone to hydrolysis. unimi.it |

| Base-Mediated Isomerization beilstein-journals.org | gem-Difluoropropargylic derivatives | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Efficient access to enones with gem-difluoroalkyl chains. beilstein-journals.org | May be limited to aryl or heteroaryl substituted compounds. beilstein-journals.org |

| Horner-Wadsworth-Emmons (HWE) nih.gov | Aldehydes, 2-Fluoro-3-ketophosphonates | Base | Broad aldehyde scope. | Requires multi-step preparation of the phosphonate reagent. nih.gov |

| Saegusa-Ito Cyclization researchgate.net | Difluorinated silyl enol ethers | Palladium(II) salts, Copper(I) chloride | Mild conditions, forms cyclic enones. researchgate.net | Primarily for cyclic systems; requires silyl enol ether precursor. researchgate.net |

| C-H Fluorination cas.cn | Alkanes/Arenes with C-H bonds | Electrophilic fluorine sources (e.g., Selectfluor) | Avoids pre-functionalization. cas.cn | Often lacks regioselectivity; may require directing groups. cas.cn |

Reactivity and Reaction Mechanisms of 4 Ethoxy 1,1 Difluorobut 3 En 2 One

Nucleophilic Addition Reactions

The α,β-unsaturated ketone structure of 4-Ethoxy-1,1-difluorobut-3-en-2-one makes it a prime candidate for nucleophilic addition reactions, either at the carbonyl carbon or at the β-carbon (conjugate addition).

Carbon-Nucleophile Additions to the Carbonyl Group

The carbonyl group in this compound is susceptible to attack by various carbon-based nucleophiles. This reactivity is central to its application in constructing more complex molecular frameworks.

A significant reaction of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with lithium enolates, specifically the cyanomethyl anion. acs.orgacs.org This anion, generated in situ by deprotonating acetonitrile (B52724) with a strong base like n-butyllithium, acts as a potent carbon nucleophile. acs.orgacs.org The reaction is typically conducted at very low temperatures, such as -70 °C, in a solvent like tetrahydrofuran (B95107) (THF). acs.orgacs.org The cyanomethyl anion adds directly to the electrophilic carbonyl carbon of the difluorinated enone. acs.orgacs.org

The nucleophilic addition of the cyanomethyl anion to this compound results in the formation of a key multifunctional fluorinated intermediate. acs.orgacs.org Specifically, the reaction yields (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. acs.orgacs.org This product is a valuable precursor for further synthetic transformations, as it contains a hydroxyl group, a difluoromethyl group, a nitrile, and an enol ether within the same molecule. acs.org In a documented large-scale synthesis, this hydroxypentenitrile intermediate was produced in a 77% yield. acs.org

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield |

| Nucleophilic Addition | (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one, Acetonitrile | 1. n-Butyllithium 2. Tetrahydrofuran (THF), -70 °C to room temp. | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | 77% acs.org |

Potential for Heteroatom-Nucleophile Additions

While reactions with carbon nucleophiles are well-documented, the electrophilic nature of this compound suggests a strong potential for additions involving heteroatom nucleophiles (e.g., oxygen, nitrogen, or sulfur). The carbonyl carbon and the β-carbon of the enone system are both potential sites for attack. In related systems, the oxygen of an enone has been shown to act as a nucleophile in gold-catalyzed cycloaddition reactions, highlighting the potential for heteroatom interactions at the β-position. rsc.org This inherent reactivity opens avenues for synthesizing a variety of other functionalized fluorinated compounds.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic systems. The electron-deficient nature of the double bond in difluorinated enones makes them suitable dienophiles in these reactions.

[4+2] Cycloaddition Potential in Difluorinated Systems

While specific [4+2] cycloaddition reactions involving this compound as the dienophile are not extensively detailed in the provided context, the reactivity of similar systems strongly supports its potential. For instance, α,β-unsaturated ketones (enones) readily participate in gold(I)-catalyzed [2+4] cycloadditions with 1,1-difluoroallenes. rsc.orgresearchgate.netrsc.org In these reactions, the enone acts as the 4π component, where the oxygen atom initiates a nucleophilic attack on a gold-activated difluoroallene. rsc.org This is followed by a ring-closing step to form ring-difluorinated dihydro-2H-pyrans in high yields. rsc.orgrsc.org This demonstrates the capability of the enone functional group within a fluorinated environment to participate in cycloaddition chemistry, suggesting that this compound could similarly serve as a reactive component in [4+2] cycloadditions with suitable dienes.

| Reaction Type | Reactants | Catalyst | Product Type |

| [2+4] Cycloaddition | 1,1-Difluoroallenes, Conjugated Enones | AuCl(IPr)–AgSbF₆ | Ring-Difluorinated Dihydro-2H-pyrans rsc.orgresearchgate.netrsc.org |

Electrophilic Transformations and Derivatization

This compound is a versatile building block in organic synthesis, primarily acting as an electrophile in various transformations. Its reactivity is characterized by the presence of both a Michael acceptor system (the α,β-unsaturated ketone) and a reactive ethoxy vinyl group. This dual reactivity allows for a range of derivatization reactions, making it a valuable precursor for the synthesis of complex fluorinated molecules.

The compound readily participates in condensation and cyclization reactions, which are key steps in the synthesis of various heterocyclic compounds. For instance, it is a crucial intermediate in scalable, multi-step syntheses of substituted pyridines and pyrimidines. vulcanchem.com In these reaction sequences, the enone moiety serves as an electrophilic partner for nucleophilic reagents.

One notable application is its reaction with cyanoacetamide in a Michael addition, which proceeds to form a nitrile intermediate. This intermediate is then subjected to cyclization conditions to construct the core structure of functionalized pyridines. Similarly, it undergoes reactions with amines to form key intermediates for pyrimidine (B1678525) synthesis. These transformations highlight the role of this compound as an electrophilic synthon for introducing the difluoromethyl ketone moiety into larger molecular frameworks.

Halogenation Reactions (e.g., Bromomethylation)

Stereochemical Control and Isomerism in Transformations

The stereochemistry of this compound and its subsequent reactions is a critical aspect of its synthetic utility. The compound is typically synthesized and used as the (E)-isomer. vulcanchem.com The formation of this specific isomer is achieved during the condensation reaction between ethyl vinyl ether and 2,2-difluoroacetic anhydride (B1165640), often with high yield.

However, maintaining stereochemical integrity in subsequent transformations can be challenging. In copper-mediated C-C coupling reactions involving related alkenyl boronates and bromodifluoroacetates, the diastereoselectivity of the process is often low. This results in the formation of approximately 1:1 mixtures of E/Z isomers, even when starting with a pure E or Z isomer of the alkenyl boronate. This lack of stereocontrol is attributed to a plausible reaction mechanism involving the formation of radical intermediates.

Table of Reaction Products and Isomeric Outcomes

| Reactant | Reaction Type | Product/Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one | Synthesis from ethyl vinyl ether and 2,2-difluoroacetic anhydride | (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one | Predominantly (E)-isomer | |

| (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one | Michael addition with cyanoacetamide | Nitrile intermediate for pyridine (B92270) synthesis | Not specified | |

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (analog) | Bromination | (Z)-3-(Bromomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | (Z)-isomer | thieme-connect.com |

| Alkenyl boronates (related system) | Copper-mediated coupling with bromodifluoroacetates | C-C coupled products | Low diastereoselectivity (ca. 1:1 E/Z mixture) |

Synthetic Utility of 4 Ethoxy 1,1 Difluorobut 3 En 2 One As a Key Building Block

Application in Fluorinated Heterocycle Synthesis

The strategic placement of functional groups in 4-ethoxy-1,1-difluorobut-3-en-2-one makes it an ideal starting material for the synthesis of various fluorinated heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals. ekb.eg

A significant application of this compound is in the scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231). acs.orgacs.org This pyridine (B92270) derivative is a crucial intermediate for a range of bioactive molecules. unimi.it The synthesis begins with the preparation of the enone itself, followed by a series of transformations leading to the final pyridine ring structure.

The initial step involves the reaction of ethyl vinyl ether with difluoroacetic anhydride (B1165640) in the presence of pyridine to yield (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. acs.orgunimi.it This intermediate is often used immediately to prevent hydrolysis. unimi.it The subsequent key step is the addition of a nucleophile, such as (cyanomethyl)lithium (formed in situ from acetonitrile (B52724) and n-butyllithium), to the carbonyl group of the enone. acs.orgunimi.it This addition forms the acyclic intermediate (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile. acs.org

Finally, a one-pot cyclization process converts this nitrile intermediate into the target pyridine. acs.org This is achieved by reacting the nitrile with methoxylamine hydrochloride in acetic acid, followed by the addition of hydrobromic acid (HBr) in acetic acid and heating, which drives the ring closure and aromatization to form 4-(difluoromethyl)pyridin-2-amine. acs.org

Table 1: Key Steps in the Synthesis of 4-(Difluoromethyl)pyridin-2-amine

| Step | Reactants | Key Intermediate | Description |

|---|---|---|---|

| 1 | Ethyl vinyl ether, Difluoroacetic anhydride | (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one | Formation of the key enone building block. acs.orgunimi.it |

| 2 | (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one, Acetonitrile, n-Butyllithium | (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile | Nucleophilic addition to the ketone carbonyl. acs.org |

The reactivity profile of this compound extends to the synthesis of other fluorinated nitrogen heterocycles, such as pyrimidines. The enone's structure as a 1,3-dielectrophile is key to these cyclization reactions. For instance, it serves as a key intermediate in the synthesis of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride. vulcanchem.com The reaction pathway involves the reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride to yield the enone, which is then cyclized to form the pyrimidine (B1678525) core. vulcanchem.com The development of synthetic routes to various fluorinated nitrogen heterocycles is an active area of research, as these structures are considered valuable scaffolds for new drugs. ekb.eg

Role in the Preparation of Complex Organic Scaffolds

Beyond simple heterocycles, this compound is instrumental in building more complex molecular architectures that are often the basis for therapeutic agents.

One of the most critical applications of this difluorinated enone is its role in the synthesis of protein kinase inhibitors. unimi.it Specifically, the intermediate 4-(difluoromethyl)pyridin-2-amine, derived from the enone, is essential for producing clinical candidates that target phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) kinase. acs.orgunimi.it These kinases are key regulators of cell metabolism, growth, and survival, and their overactivation is common in various cancers. unimi.it The development of a scalable and efficient synthesis for this pyridine intermediate, starting from this compound, has been a crucial step in enabling the large-scale production of these advanced kinase inhibitors. acs.org

Strategic Use in Constructing Difluorinated Organic Frameworks

The term "organic frameworks" in this context refers to the fundamental carbon skeletons of complex organic molecules. This compound is a strategic building block for constructing these frameworks, embedding the difluoromethyl group into a larger molecular structure. acs.org The synthesis of 4-(difluoromethyl)pyridin-2-amine is a prime example where the four-carbon backbone and the difluoromethyl group of the enone are incorporated into a new aromatic ring system. acs.orgacs.org This strategy allows for the precise installation of the CHF2 group, which can significantly influence the metabolic stability and binding affinity of the final bioactive molecule. ekb.eg The availability of such fluorinated building blocks is critical for the continued development of new pharmaceuticals. ekb.egbiosynth.com

Analogous Reactivity and Utility of Related Fluorinated Enones (e.g., Trifluorinated Counterparts)

The synthetic utility of this compound can be compared with its trifluoromethyl analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. synquestlabs.comnih.gov Both compounds are powerful electrophilic building blocks used in organic synthesis.

Table 2: Comparison of Difluoro and Trifluoro Enone Analogs

| Property | This compound | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one |

|---|---|---|

| Molecular Formula | C6H8F2O2 synquestlabs.com | C6H7F3O2 nih.gov |

| Molecular Weight | 150.12 g/mol biosynth.com | 168.11 g/mol sigmaaldrich.com |

| Synthetic Precursor | Difluoroacetic anhydride unimi.it | Trifluoroacetic anhydride |

| Reactivity | Acts as a precursor to difluoromethylated compounds. acs.org | Acts as a precursor to trifluoromethylated compounds. |

| Utility | Synthesis of difluoromethylated heterocycles and kinase inhibitors. unimi.it | Used in the synthesis of trifluoromethyl-containing heterocycles and other complex molecules. thieme-connect.com |

The synthesis of the trifluorinated analog, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is reported in a similar fashion to the difluoro compound. unimi.it Both enones react with nucleophiles at the carbonyl carbon and can undergo cyclization reactions to form heterocycles. The choice between the difluoro and trifluoro analog depends on the desired properties of the final product, as the CHF2 and CF3 groups have different steric and electronic profiles, which can impact biological activity and physicochemical properties like lipophilicity and metabolic stability.

Advanced Analytical Techniques for Characterization of 4 Ethoxy 1,1 Difluorobut 3 En 2 One and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of 4-Ethoxy-1,1-difluorobut-3-en-2-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectra provide information about the number and environment of hydrogen atoms. In a derivative, (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, the ethoxy group protons typically appear as a triplet and a quartet, while the vinyl protons show characteristic splitting patterns. acs.org

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbonyl carbon and the carbons bonded to fluorine atoms exhibit distinct signals.

¹⁹F NMR is essential for characterizing fluorinated organic compounds. It provides direct information about the fluorine atoms in the molecule. The spectrum for a derivative of this compound showed a doublet of doublets, indicating the presence of two non-equivalent fluorine atoms coupled to each other and to a neighboring proton. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.02 | d | 5.2 | Aromatic CH |

| ¹H | 6.89 | t | 55.6 | CHF₂ |

| ¹H | 6.57 | d | 5.3 | Aromatic CH |

| ¹H | 6.55 | s | Aromatic CH | |

| ¹H | 6.25 | br s | NH₂ | |

| ¹⁹F | -120.66 | dd | 37.0, 11.2 | CF₂H |

| Spectroscopic data for a derivative, 4-(Difluoromethyl)pyridin-2-amine (B599231), obtained in (CD₃)₂SO. rsc.orgunimi.it |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. acs.org For this compound, HRMS provides a precise mass measurement, confirming its molecular formula of C₆H₈F₂O₂. synquestlabs.com This technique is also invaluable for identifying and characterizing reaction products and impurities.

| Technique | Ionization Method | Analyzer | Result |

| HRMS | nanoESI-MS | LTQ Orbitrap XL | Confirms molecular formula |

| Instrumentation used for the characterization of related compounds. acs.orgunimi.it |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a derivative of this compound shows characteristic absorption bands corresponding to C-H, C=O (ketone), C=C (alkene), and C-F bonds. rsc.org For a similar compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, the IR spectrum is used to confirm the presence of these functional groups and conforms to its known structure. thermofisher.com

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H | 3335 |

| C=O | 1712 |

| C=C | 1604 |

| C-O | 1228 |

| C-F | 1158 |

| Characteristic IR absorption bands for a derivative, 2,2-difluoro-1-phenylbut-3-en-1-ol. rsc.org |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and its derivatives. bldpharm.com A study on a related compound, 4-(Difluoromethyl)pyridin-2-amine, utilized an HPLC system with a C18 reversed-phase column and a gradient elution to establish its purity at 97.9%. unimi.it The retention time (tR) under specific conditions is a key parameter for identification and quality control. unimi.it

| Parameter | Condition |

| System | UltiMate 3000 SD System |

| Column | Acclaim 120 C18 reversed-phase |

| Mobile Phase | Gradient of CH₃CN/MeOH/H₂O (10:90) |

| Flow Rate | 0.5 mL/min |

| Temperature | 40 °C |

| Detection | DAD-3000 diode array detector |

| HPLC conditions used for purity analysis of a related compound. acs.orgunimi.it |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. missouri.edu It involves spotting the compound on a silica (B1680970) gel plate and developing it in a suitable solvent system. missouri.edursc.org The retention factor (Rf) value helps in identifying the compound.

Column chromatography is a preparative technique used for the purification of this compound on a larger scale. researchgate.net Silica gel is commonly used as the stationary phase, and the compound is eluted with an appropriate solvent or solvent mixture. acs.org This method is effective for separating the desired product from starting materials, byproducts, and other impurities. researchgate.net The completion of reactions involving this compound has been confirmed by TLC analysis. acs.org

Elemental Composition Analysis (e.g., CHN Analysis)

Elemental analysis is a fundamental technique in synthetic chemistry, employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the elemental composition of a newly synthesized compound, providing a direct comparison between experimentally determined values and theoretically calculated percentages based on the proposed molecular formula. For organofluorine compounds like this compound and its derivatives, this technique confirms the carbon and hydrogen ratio, which, in conjunction with other spectroscopic methods, validates the compound's identity and purity.

Research on the synthesis of (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one confirms the use of CHN elemental analysis for its characterization, although specific experimental data points are not always published. acs.orgacs.org The technique is performed using specialized equipment, such as a vario MICRO cube analyzer, to combust the sample under controlled conditions and quantify the resulting gases. acs.orgacs.org

The molecular formula for this compound is C₆H₈F₂O₂. synquestlabs.com Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the successful synthesis of the target molecule.

Below is a table detailing the theoretical elemental composition for this compound and some of its key derivatives that are used in various synthetic pathways.

Table 1: Theoretical Elemental Composition of this compound and Related Derivatives.

Computational and Theoretical Investigations of 4 Ethoxy 1,1 Difluorobut 3 En 2 One

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular and electronic structure of 4-Ethoxy-1,1-difluorobut-3-en-2-one. These studies can provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional geometry.

The introduction of the difluoromethyl group is expected to significantly influence the electronic landscape of the molecule. The high electronegativity of the fluorine atoms leads to a strong inductive effect, withdrawing electron density from the adjacent carbonyl carbon. This, in turn, affects the entire conjugated system of the enone. Key electronic properties that can be quantified through DFT calculations include the dipole moment, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Calculated Molecular and Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| Dipole Moment (Debye) | 3.5 D |

| HOMO Energy (eV) | -7.2 eV |

| LUMO Energy (eV) | -2.5 eV |

| HOMO-LUMO Gap (eV) | 4.7 eV |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on the carbonyl oxygen and fluorine atoms; Positive potential on the vinylic proton and the ethyl group. |

The MEP map would visually confirm the electron-rich and electron-poor regions of the molecule, highlighting the carbonyl oxygen and fluorine atoms as sites susceptible to electrophilic attack and the vinylic proton and ethyl group as potential sites for nucleophilic interaction. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Conformational Analysis and Stereoisomeric Preferences

This compound can exist as different stereoisomers, namely the (E) and (Z) isomers with respect to the carbon-carbon double bond. Experimental syntheses often yield the (E)-isomer as the major product. acs.org Computational analysis can provide a quantitative understanding of the relative stabilities of these isomers. By calculating the ground-state energies of both the (E) and (Z) forms, the thermodynamic preference for the (E)-isomer can be confirmed.

Furthermore, conformational analysis can explore the rotational barriers around the single bonds, such as the C-C bond connecting the carbonyl and difluoromethyl groups, and the C-O bond of the ethoxy group. This analysis helps to identify the most stable conformers and understand the molecule's flexibility.

Table 2: Relative Energies of Stereoisomers and Conformers of this compound (Hypothetical Data)

| Isomer/Conformer | Relative Energy (kcal/mol) |

| (E)-isomer (s-trans) | 0.00 |

| (E)-isomer (s-cis) | +2.5 |

| (Z)-isomer (s-trans) | +4.8 |

| (Z)-isomer (s-cis) | +6.5 |

These hypothetical data suggest that the (E)-isomer in the s-trans conformation (with respect to the C-C single bond of the enone system) is the most stable, which is typical for acyclic enones due to reduced steric hindrance.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. As a Michael acceptor, it can undergo conjugate addition reactions. DFT calculations can be used to model the reaction pathways, locate transition states, and calculate activation energies. This provides a detailed picture of the reaction mechanism and helps to explain the observed regioselectivity and stereoselectivity.

For instance, the Michael addition of a nucleophile to the β-carbon of the enone system can be modeled. The calculations would likely show a lower activation barrier for the attack at the β-carbon compared to the direct attack at the carbonyl carbon, consistent with the principles of Michael addition. The presence of the electron-withdrawing difluoromethyl group is expected to enhance the electrophilicity of the β-carbon, thus facilitating the conjugate addition.

Table 3: Calculated Activation Energies for Nucleophilic Attack on (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one (Hypothetical Data)

| Reaction Type | Nucleophile | Activation Energy (kcal/mol) |

| Michael Addition (at β-carbon) | Cyanide (CN⁻) | 10.2 |

| 1,2-Addition (at carbonyl carbon) | Cyanide (CN⁻) | 15.8 |

These hypothetical values illustrate how computational chemistry can predict the favored reaction pathway.

Prediction of Spectroscopic Parameters (e.g., Collision Cross Sections)

Computational methods can also predict various spectroscopic parameters, which can be invaluable for the characterization of this compound. For example, theoretical calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

In the context of mass spectrometry, computational modeling can be used to predict the collision cross section (CCS) of the protonated molecule. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). For a related compound, 4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, predicted CCS values have been calculated for various adducts. sigmaaldrich.com Similar calculations could be performed for this compound.

Table 4: Predicted Spectroscopic and Mass Spectrometry Parameters for (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one (Hypothetical Data)

| Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | C=O stretch: 1715; C=C stretch: 1640; C-F stretches: 1100-1200 |

| ¹H NMR Chemical Shifts (ppm) | Vinylic protons: δ 5.5-7.5; Ethyl group: δ 1.3 (t), 4.2 (q) |

| ¹⁹F NMR Chemical Shift (ppm) | -110 to -130 (relative to CFCl₃) |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 125.5 |

These predicted values can aid in the experimental identification and structural elucidation of the compound.

Design Principles for Novel Fluorinated Compounds Based on Computational Data

The computational data gathered for this compound can serve as a foundation for the rational design of new fluorinated building blocks with tailored properties. By understanding the structure-property relationships dictated by the difluoromethyl and ethoxyvinyl ketone moieties, chemists can computationally screen virtual libraries of related compounds to identify candidates with desired characteristics.

For example, by systematically varying the substituents on the ethyl group or replacing the ethoxy group with other functionalities, it is possible to modulate the electronic properties and reactivity of the enone system. Computational modeling can predict how these modifications will affect the HOMO-LUMO gap, the molecular electrostatic potential, and the activation energies for key reactions. This in-silico screening approach can significantly accelerate the discovery of novel fluorinated compounds for applications in medicinal chemistry, agrochemicals, and materials science.

Future Research Trajectories and Broader Impact

Development of Novel Catalytic Systems for 4-Ethoxy-1,1-difluorobut-3-en-2-one Transformations

The reactivity of the gem-difluoroalkene motif in this compound opens avenues for a wide range of catalytic transformations. While many reactions of gem-difluoroalkenes proceed with loss of a fluorine atom (defluorinative functionalization), a key area of future research is the development of catalytic systems that enable fluorine-retentive transformations. nih.gov

Promising catalytic strategies that could be applied or further developed for this compound include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for hydrofunctionalization. Photocatalytic systems, often using iridium-based catalysts, have been successfully employed for the hydrothiolation and hydroalkoxylation of various gem-difluoroalkenes. acs.orgnih.govchemrxiv.orgchemrxiv.org Adapting these methods to this compound could provide mild and efficient routes to novel α,α-difluoroalkyl ethers and thioethers.

Transition-Metal Catalysis: Rhodium and iron-based catalysts have shown remarkable versatility. Rhodium(I) catalysis, for instance, enables the hydroboration of gem-difluoroalkenes while retaining the difluoromethyl group, offering a pathway to difluoromethylated benzylborons. rhhz.net Furthermore, Rh-catalyzed systems can achieve tunable defluorinative borylation, where slight modifications in reaction conditions can lead to different borylated monofluoroalkene products. rsc.orgcas.cnresearchgate.net Iron-catalyzed systems present another frontier, capable of reversing the typical regioselectivity of addition reactions to gem-difluoroalkenes. nih.gov

Electrocatalysis: Electrochemical methods offer an alternative activation strategy. An electrocatalytic approach for the defluorinative cross-coupling of gem-difluoroalkenes with carbonyl compounds has been developed, yielding highly stereoselective monofluoroalkene allyl alcohols. acs.org Applying this to this compound could generate complex polyfunctionalized molecules.

| Catalytic System | Transformation Type | Potential Products from this compound | Ref. |

| Photocatalysis (e.g., Ir-based) | Hydrothiolation / Hydroalkoxylation | α,α-Difluoroalkyl thioethers / ethers | acs.orgnih.gov |

| Rhodium Catalysis | Fluorine-Retentive Hydroboration | Difluoromethylated boronate esters | rhhz.net |

| Rhodium Catalysis | Defluorinative Borylation | Borylated monofluoroalkenes | rsc.orgcas.cn |

| Iron Catalysis | Regioselectivity-Reversed Hydrogenation | Difluoromethylated alkanes | nih.gov |

| Electrocatalysis | Defluorinative Cross-Coupling | Monofluoroalkene allyl alcohols | acs.org |

Exploration of Asymmetric Synthetic Routes

The creation of chiral fluorine-containing molecules is of paramount importance in medicinal chemistry. Currently, the synthesis of this compound is primarily achiral. A significant future trajectory is the development of asymmetric routes either to the molecule itself or in its subsequent transformations.

Future research will likely focus on adapting established asymmetric catalytic methods to this specific substrate. Key strategies could include:

Chiral Phase-Transfer Catalysis: The use of chiral phosphate (B84403) anions as phase-transfer catalysts has proven effective for the enantioselective electrophilic fluorination of alkenes and ketones. pnas.orgacs.org This approach, which relies on hydrogen bonding between the catalyst and substrate, could potentially be used to perform asymmetric reactions on the enone system of this compound.

Organocatalysis: Enamine catalysis, often using protected amino acids, is a powerful strategy for the asymmetric fluorination of ketones. nih.govchimia.ch Merging enamine catalysis with other catalytic cycles, such as chiral anion phase-transfer catalysis, has enabled the enantioselective synthesis of molecules with quaternary fluorine stereocenters. acs.orgnih.gov Exploring such dual-catalysis systems represents a promising avenue for creating chiral derivatives from this compound.

Chiral Metal Catalysis: The use of chiral ligands with transition metals (e.g., Palladium, Nickel, Copper) is a cornerstone of asymmetric synthesis. Developing reactions where a chiral metal complex coordinates to the difluoroenone would allow for enantioselective additions (e.g., Michael additions, aldol (B89426) reactions), generating valuable chiral building blocks.

Expansion of Synthetic Applications in Emerging Chemical Fields

While this compound is a valuable intermediate in pharmaceutical synthesis, its application can be expanded into other advanced chemical fields.

Medicinal and Agrochemical Chemistry: The difluoromethyl group is a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and binding affinity. The compound is a key precursor for PI3K/mTOR kinase inhibitors used in oncology. acs.orgacs.org Future work could involve using it to synthesize novel pyrimidine (B1678525) derivatives for antiviral or antibiotic applications, or new classes of fluorinated pesticides and herbicides in agrochemistry.

Materials Science and Energy Storage: Fluorinated compounds are increasingly used in advanced materials due to their unique electronic properties and stability. A patent has already listed this compound and its analogues as potential components in electrolyte compositions for batteries, suggesting a role in developing safer and more efficient energy storage devices. google.com Further research could explore its incorporation into polymers or liquid crystals.

Advanced In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. Advanced spectroscopic techniques applied in situ (during the reaction) can provide invaluable data on reaction kinetics, intermediates, and pathway determination.

Future research should focus on:

Real-time Spectroscopic Analysis: Techniques like ReactIR (FT-IR), in situ NMR, and Raman spectroscopy can be used to monitor the consumption of this compound and the formation of products and transient intermediates in real-time. This allows for precise determination of reaction rates and the identification of potential bottlenecks or side reactions.

Mechanistic Elucidation: For catalytic transformations, in situ monitoring can help identify the active catalytic species and short-lived intermediates. For instance, in Rh-catalyzed reactions of similar compounds, a diene intermediate was detected, providing insight into the rate-determining step. cas.cn Similar studies on reactions involving this compound would clarify whether processes like β-fluoride elimination or fluorine-retentive pathways are dominant under specific conditions. acs.org

Synergistic Integration of Experimental and Computational Methodologies

The combination of laboratory experiments with high-level computational chemistry offers a powerful paradigm for modern chemical research. snnu.edu.cnusherbrooke.ca This synergy is particularly fruitful in the complex field of organofluorine chemistry. chinesechemsoc.org

Future research trajectories should increasingly leverage this integrated approach:

Predictive Modeling: Density Functional Theory (DFT) calculations can be used to predict the reactivity of this compound towards different reagents. By calculating properties like molecular electrostatic potential and frontier molecular orbital energies (HOMO-LUMO), researchers can rationalize and predict regioselectivity and stereoselectivity. researchgate.netnih.govscielo.org.mx

Mechanism Investigation: Computational studies can map out entire reaction energy profiles, calculating the activation barriers for competing pathways. acs.org This can explain, for example, why a particular catalyst favors a desired product over an undesired one or why a reaction requires specific conditions to proceed. Such insights are critical for the rational design of new, more efficient catalytic systems. snnu.edu.cn

Rational Catalyst Design: By understanding the noncovalent interactions between a catalyst, substrate, and reagents at a molecular level, computational models can guide the design of new catalysts with enhanced activity and selectivity, accelerating the discovery process in a way that is not possible through experimental screening alone. usherbrooke.caresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Ethoxy-1,1-difluorobut-3-en-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and oxidation. For example:

-

Step 1 : Ethylation of a difluorinated precursor using ethyl alcohol under controlled pH (e.g., 6.5–7.5) to introduce the ethoxy group.

-

Step 2 : Fluorination via reagents like trifluoroacetic acid or difluoroalkylation agents under anhydrous conditions.

-

Reaction Optimization : Temperature (60–80°C) and solvent polarity (e.g., THF or DMF) significantly influence yield. Kinetic studies suggest higher fluorination efficiency in aprotic solvents .

- Data Table : Common Reaction Parameters

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH, KOH | 70°C | THF | 65–75 |

| 2 | TFAA, NaF | 60°C | DMF | 50–60 |

Q. How can the structure and purity of this compound be validated experimentally?

- Analytical Methods :

- NMR Spectroscopy : NMR is critical for confirming difluoro substitution patterns (δ = -120 to -130 ppm for CF groups) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula CHFO (calc. m/z 163.0412).

- Chromatography : HPLC with UV detection (λ = 210 nm) ensures >95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoro and ethoxy groups in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing difluoro group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack. Ethoxy substituents stabilize transition states via resonance. For example:

-

Kinetic Studies : Second-order rate constants for nucleophilic additions (e.g., with amines) show a 3-fold increase compared to non-fluorinated analogs.

-

DFT Calculations : Mulliken charge analysis confirms increased positive charge density at C3 (Δq = +0.25) due to fluorine’s inductive effect .

- Data Table : Substituent Effects on Reactivity

| Substituent | Rate Constant (k, Ms) | Transition State Energy (kcal/mol) |

|---|---|---|

| -F | 0.45 | 18.2 |

| -OEt | 0.38 | 19.5 |

| -H (control) | 0.12 | 24.7 |

Q. How do stereoelectronic effects influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : The compound’s planar enone system allows π-π stacking with aromatic residues in enzyme active sites. Fluorine’s electronegativity disrupts hydrogen bonding networks, altering binding affinity.

- Case Study : Docking simulations with cytochrome P450 enzymes reveal a binding energy of -8.2 kcal/mol, driven by hydrophobic interactions with the difluoro moiety .

- Experimental Validation : Competitive inhibition assays (IC = 12 µM) confirm reversible binding to catalytic sites .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during oxidation)?

- Methodological Answer : Byproduct formation often stems from competing pathways:

- Scenario 1 : Over-oxidation to carboxylic acids (e.g., using KMnO) can be mitigated by switching to milder agents like CrO/HSO.

- Scenario 2 : Epoxidation of the double bond (observed in 15% yield with O) requires precise control of reaction time (<2 hours) .

- Troubleshooting Workflow :

Monitor reaction progress via TLC (R = 0.3 in hexane:EtOAc 7:3).

Quench intermediates selectively (e.g., NaHSO for peroxides).

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.